2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c18-16(25)17-20-22-23(21-17)14-8-6-13(7-9-14)19-15(24)11-26-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,25)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBXJWVRECOXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylthioacetamide Intermediate: This step involves the reaction of benzyl chloride with thioacetamide under basic conditions to form benzylthioacetamide.
Coupling with 4-Aminobenzoic Acid: The benzylthioacetamide intermediate is then coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization to Form the Tetrazole Ring: The resulting product undergoes cyclization with sodium azide in the presence of a suitable solvent like DMF (dimethylformamide) to form the tetrazole ring.
Final Amidation: The final step involves the amidation of the tetrazole carboxylic acid with an appropriate amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like alkyl halides, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the tetrazole moiety exhibit significant antibacterial and antifungal activities. The specific structure of 2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide may enhance these effects, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Properties : Some studies suggest that tetrazole compounds can modulate inflammatory pathways. The incorporation of the benzylthio group may contribute to anti-inflammatory effects, providing a basis for further exploration in treating inflammatory diseases .
- Cancer Research : The unique structure of this compound allows it to interact with biological targets involved in cancer progression. Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent .
Material Science Applications
- Polymer Chemistry : The ability of tetrazole compounds to form coordination complexes with metals makes them valuable in the synthesis of advanced materials. This compound can be utilized in creating polymers with enhanced thermal stability and mechanical properties .
- Sensors : Tetrazoles have been explored as components in sensor technologies due to their electrochemical properties. This compound may be integrated into sensor designs for detecting various analytes, including heavy metals and organic pollutants .
Agricultural Chemistry Applications
- Pesticide Development : The structural characteristics of tetrazoles allow them to serve as scaffolds for developing new pesticides. Research is ongoing to evaluate the effectiveness of this compound against agricultural pests, potentially leading to safer and more effective pest control solutions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several tetrazole derivatives, including this compound, against common bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent .
Case Study 2: Polymer Synthesis
In another investigation, researchers synthesized a series of copolymers incorporating tetrazole units derived from this compound. The resulting materials exhibited improved mechanical properties compared to traditional polymers, highlighting the utility of tetrazoles in material science applications .
Mechanism of Action
The mechanism of action of 2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors, thereby modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Heterocyclic Cores
Target Compound vs. Thiazole-Based Analogs
- Thiazole Carboxamides (): Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide replace the tetrazole core with a thiazole ring. The pyridinyl substituent in these analogs may enhance water solubility relative to the benzylthio group in the target compound .
- Dasatinib () : A thiazole carboxamide drug (BMS-354825) with a pyrimidine-piperazine side chain. Its complex structure enables dual kinase inhibition (e.g., BCR-ABL, SRC), whereas the target compound’s simpler architecture may limit multitarget activity but improve synthetic accessibility .
Tetrazole Derivatives ()**:
- Compounds such as N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide feature bulky substituents (e.g., trimethylpentan, dimethoxyphenethyl), which may hinder cellular uptake compared to the target compound’s benzylthio group. These analogs highlight the trade-off between steric bulk and bioavailability .
Physicochemical Properties
Biological Activity
The compound 2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a member of a class of tetrazole derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article summarizes the available research findings, including synthesis methods, biological activity evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the tetrazole ring and subsequent functionalization with benzylthio and acetamido groups. Characterization is commonly performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, a related study showed that various benzothiazole derivatives demonstrated potent antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 2.02 to 7.82 μM across 50 different cell lines . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various mechanisms.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | CCRF-CEM (leukemia) | 5.00 | Apoptosis induction |
| Compound B | A498 (renal cancer) | 3.20 | Cell cycle arrest |
| Compound C | A549 (lung cancer) | 4.50 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial potential of tetrazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens. For example, one study reported that certain benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against various microbial strains .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Type | MIC (μmol/mL) |
|---|---|---|
| Compound D | Gram-positive bacteria | 15.0 |
| Compound E | Gram-negative bacteria | 12.5 |
| Compound F | Fungal species | 18.0 |
Structure-Activity Relationship (SAR)
The biological activity of tetrazole derivatives is influenced by their chemical structure. Modifications at specific positions on the phenyl ring or variations in the substituents can significantly alter their potency and selectivity for different biological targets. For instance, the presence of electron-donating groups such as methoxy or methyl groups has been correlated with enhanced anticancer activity .
Key Findings in SAR Analysis:
- Electron-donating groups enhance cytotoxicity.
- Substituent position on the phenyl ring is critical for activity.
- Tetrazole ring contributes to overall biological efficacy.
Case Studies
-
Case Study: Anticancer Efficacy
A study evaluated a series of tetrazole derivatives, including those with benzylthio substituents, against human cancer cell lines. The findings revealed that compounds with higher lipophilicity showed improved cell membrane permeability, leading to enhanced anticancer effects. -
Case Study: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds against clinically relevant pathogens such as Acinetobacter baumannii. The results indicated that certain modifications in the tetrazole structure resulted in significant antibacterial activity, highlighting the potential for developing new antibiotics.
Q & A
Q. What synthetic routes are effective for constructing the tetrazole core in this compound, and how can reaction conditions be optimized?
The tetrazole ring is typically synthesized via a [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Catalysts like ZnCl₂ or NH₄Cl improve yields (70–85%) by accelerating the reaction kinetics. Temperature control (80–100°C) and solvent selection (DMF or DMSO) are critical to minimize side products such as iminophosphoranes. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic and chromatographic methods are most reliable for verifying structural identity and purity?
- HRMS : Confirms molecular weight within 3 ppm error (e.g., [M+H]⁺ at m/z 423.0982).
- NMR : ¹H NMR shows distinct signals for the tetrazole protons (δ 8.1–8.3 ppm), benzylthio CH₂ (δ 4.2 ppm), and aromatic protons (δ 7.3–7.6 ppm). ¹³C NMR identifies carbonyl carbons (amide at ~170 ppm, tetrazole at ~155 ppm).
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient, retention time ~12.3 min) .
Q. How can researchers assess the compound’s solubility for in vitro biological assays?
Use shake-flask method in PBS (pH 7.4) or DMSO/PBS mixtures. Measure solubility via UV-Vis spectroscopy at λ_max (e.g., 265 nm). For low solubility (<50 µM), employ solubilizing agents like β-cyclodextrin (10% w/v) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of targets like COX-2 or HDACs. The tetrazole’s nitrogen atoms may coordinate catalytic zinc ions, while the benzylthio group occupies hydrophobic pockets. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. A small HOMO-LUMO gap (<4 eV) suggests susceptibility to nucleophilic attack .
Q. What experimental strategies resolve discrepancies in reported antimicrobial activity across bacterial strains?
- Standardize MIC assays per CLSI guidelines (inoculum size: 5×10⁵ CFU/mL).
- Differentiate bactericidal vs. bacteriostatic effects using SYTOX Green membrane permeability assays.
- Test efflux pump involvement via phenylalanine-arginine β-naphthylamide (PAβN) inhibition. A ≥4-fold MIC reduction indicates efflux-mediated resistance .
Q. How do structural modifications at the benzylthio group influence metabolic stability and pharmacokinetics?
- Electron-withdrawing substituents (e.g., -NO₂ at benzyl para-position) reduce CYP450-mediated metabolism, increasing microsomal t₁/₂ from 2.1 to 4.7 hours.
- Hydrophilic groups (e.g., -OH) enhance aqueous solubility but may reduce BBB penetration (logP decreases from 2.8 to 1.5). Validate with in situ intestinal perfusion and PAMPA assays .
Q. What methodologies identify degradation products under physiological conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC-UV (254 nm). Major degradation pathways include amide hydrolysis (yielding carboxylic acid) and tetrazole ring opening.
- LC-MS/MS : Fragmentation patterns (e.g., m/z 325.04 for hydrolyzed amide) confirm degradation products .
Q. How can researchers design SAR studies to optimize activity against a specific enzyme target?
- Synthesize derivatives with variations at the phenylacetamido or benzylthio moieties.
- Test inhibition potency (IC₅₀) against the target enzyme (e.g., HDAC8).
- Use CoMFA or CoMSIA models to correlate substituent properties (logP, Hammett σ) with activity. A 3-fluorobenzylthio analog may improve HDAC8 inhibition by 15-fold .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
